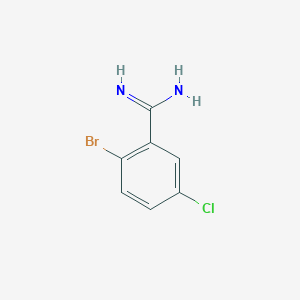

2-Bromo-5-chlorobenzimidamide

Description

Benzimidamides are characterized by a benzene (B151609) ring attached to a carboximidamide group. The carboximidamide functional group is essentially an amidine derivative of a benzoic acid. This structure imparts a unique combination of reactivity and stability, making benzimidamides valuable intermediates in organic synthesis.

Their significance in research, particularly in medicinal chemistry, is well-established. Benzimidamides serve as key precursors for the synthesis of a variety of heterocyclic compounds, which are core structures in many pharmaceuticals. The amidine group can participate in various cyclization reactions to form nitrogen-containing rings.

Furthermore, recent studies have highlighted the use of benzamidines in biocatalysis. For example, research has shown that vanadium-dependent haloperoxidases can catalyze the N-halogenation of substituted benzamidine (B55565) hydrochlorides to produce N'-halobenzimidamides. chemrxiv.orgresearchgate.net This enzymatic approach offers a selective and environmentally friendly alternative to traditional chemical methods. chemrxiv.org

Properties

Molecular Formula |

C7H6BrClN2 |

|---|---|

Molecular Weight |

233.49 g/mol |

IUPAC Name |

2-bromo-5-chlorobenzenecarboximidamide |

InChI |

InChI=1S/C7H6BrClN2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H3,10,11) |

InChI Key |

QENCBYSHQHHSSU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=N)N)Br |

Origin of Product |

United States |

The Role of Halogenated Benzimidamide Derivatives in Synthesis

The strategic placement of halogen atoms, such as bromine and chlorine, on the benzimidamide ring dramatically increases the compound's value as a synthetic intermediate. These halogen atoms act as versatile handles for a variety of chemical transformations, most notably in cross-coupling reactions.

Halogenated aromatic compounds are common substrates in palladium-catalyzed reactions like the Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from simpler precursors. The differential reactivity of various halogens (e.g., bromine being more reactive than chlorine in many cross-coupling reactions) can also be exploited for sequential, site-selective modifications.

Rigorous Spectroscopic and Spectrometric Elucidation of 2 Bromo 5 Chlorobenzimidamide Molecular Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and through-space or through-bond correlations, a complete structural assignment can be achieved.

The predicted ¹H and ¹³C NMR spectra of 2-Bromo-5-chlorobenzimidamide in a standard solvent like DMSO-d₆ are expected to reveal a distinct set of signals corresponding to each unique proton and carbon atom in the molecule. The electron-withdrawing effects of the bromine and chlorine atoms, along with the electronic influence of the amidino group, will govern the specific chemical shifts.

The aromatic region of the ¹H NMR spectrum is anticipated to show three signals corresponding to the protons at positions 3, 4, and 6 of the benzene (B151609) ring. The proton at C6, being ortho to the bromine atom, is expected to be the most deshielded. The protons of the amidino group (-C(=NH)NH₂) would likely appear as broad signals due to quadrupole broadening from the adjacent nitrogen atoms and chemical exchange.

In the ¹³C NMR spectrum, six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon atom bearing the amidino group (C1) and those bearing the halogens (C2 and C5) are expected to have characteristic chemical shifts. The carbon of the C=N bond in the amidino group will also have a specific resonance.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | ~135-145 |

| C2 | - | ~120-125 |

| C3 | ~7.6-7.8 | ~130-135 |

| C4 | ~7.4-7.6 | ~128-132 |

| C5 | - | ~130-135 |

| C6 | ~7.8-8.0 | ~125-130 |

| C=N | - | ~160-165 |

| NH | ~8.5-9.5 (broad) | - |

| NH₂ | ~7.0-8.0 (broad) | - |

Note: These are predicted values and may vary based on solvent and experimental conditions.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For this compound, correlations would be expected between the aromatic protons H3 and H4, and between H4 and H6, confirming their positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the direct assignment of the carbon signals for C3, C4, and C6 based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. Key expected correlations would include:

The amidino protons showing correlations to C1 and the C=N carbon.

The aromatic proton H6 showing correlations to C2, C4, and C1.

The aromatic proton H3 showing correlations to C1, C2, and C5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. A NOESY spectrum could show a correlation between the NH protons of the amidino group and the aromatic proton at C6, providing evidence for their spatial closeness.

¹⁵N NMR spectroscopy, although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, would provide valuable information about the electronic environment of the nitrogen atoms in the amidino group. Two distinct ¹⁵N signals would be expected for the two nitrogen atoms, as they are in different chemical environments (one is an imino nitrogen, and the other is an amino nitrogen). The chemical shifts of these nitrogens would be characteristic of an amidine functionality and could be influenced by hydrogen bonding and solvent effects.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nih.govlibretexts.org

The IR and Raman spectra of this compound would be expected to display a series of bands corresponding to the various vibrational modes of its functional groups.

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| N-H (Amidine) | Stretching | 3400-3200 | Medium-Strong (Broad in IR) |

| C-H (Aromatic) | Stretching | 3100-3000 | Medium-Weak |

| C=N (Amidine) | Stretching | 1650-1600 | Strong |

| C=C (Aromatic) | Stretching | 1600-1450 | Medium-Strong |

| N-H (Amidine) | Bending | 1600-1550 | Medium |

| C-N (Amidine) | Stretching | 1350-1250 | Medium |

| C-Cl | Stretching | 800-600 | Strong |

| C-Br | Stretching | 600-500 | Strong |

Note: These are predicted values and can be influenced by the physical state of the sample and intermolecular interactions.

The amidino group in this compound is capable of acting as both a hydrogen bond donor (the N-H groups) and a hydrogen bond acceptor (the lone pair on the imino nitrogen). In the solid state or in a concentrated solution, significant intermolecular hydrogen bonding is expected. This would be clearly observable in the IR spectrum. nih.gov

The N-H stretching vibrations, which would appear as sharp bands in the gas phase or in a dilute solution in a non-polar solvent, are expected to become broad and shift to lower wavenumbers (a red shift) in the presence of hydrogen bonding. youtube.com The extent of this broadening and shifting provides an indication of the strength of the hydrogen bonding interactions. The formation of hydrogen bonds can lead to changes in the vibrational frequencies of other functional groups as well, such as the C=N stretching mode. frontiersin.org

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. This is achieved by measuring the mass-to-charge ratio (m/z) to a very high degree of precision, which allows for the differentiation between compounds with the same nominal mass.

The elemental composition of this compound (C₇H₆BrClN₂) can be precisely determined using HRMS. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl) results in a characteristic isotopic pattern in the mass spectrum, which serves as a definitive confirmation of the presence of these halogens. docbrown.info

The expected accurate masses for the most abundant isotopologues of the protonated molecule ([M+H]⁺) are presented in the table below. The distinct mass defects of bromine and chlorine contribute to a unique and readily identifiable isotopic signature. nih.gov

| Isotopologue | Predicted m/z | Relative Abundance (%) |

|---|---|---|

| [C₇H₇⁷⁹Br³⁵ClN₂]⁺ | 232.9636 | 100.0 |

| [C₇H₇⁸¹Br³⁵ClN₂]⁺ | 234.9615 | 97.7 |

| [C₇H₇⁷⁹Br³⁷ClN₂]⁺ | 234.9606 | 32.5 |

| [C₇H₇⁸¹Br³⁷ClN₂]⁺ | 236.9586 | 31.7 |

Note: The predicted m/z values and relative abundances are calculated based on the natural isotopic abundances of the elements.

Electron ionization (EI) or collision-induced dissociation (CID) in mass spectrometry would lead to the fragmentation of the this compound molecular ion. The analysis of these fragmentation patterns provides valuable information about the molecule's structure. Key fragmentation pathways for halogenated aromatic compounds typically involve the loss of the halogen atoms or the side chain. miamioh.edu

Predicted Fragmentation of this compound:

A primary fragmentation step would likely be the loss of a bromine radical (•Br) or a chlorine radical (•Cl), owing to the relative stability of the resulting carbocation. The loss of ammonia (B1221849) (NH₃) or the entire imidamide group are also plausible fragmentation pathways. The characteristic isotopic patterns of fragments containing either bromine or chlorine would aid in their identification.

| Fragment Ion | Predicted m/z (for most abundant isotopologue) | Plausible Neutral Loss |

|---|---|---|

| [C₇H₆³⁵ClN₂]⁺ | 153.0268 | •Br |

| [C₇H₆⁷⁹BrN₂]⁺ | 196.9763 | •Cl |

| [C₇H₅⁷⁹Br³⁵Cl]⁺ | 217.9134 | •NH₂ |

| [C₇H₄⁷⁹Br³⁵ClN]⁺• | 216.9137 | NH₃ |

X-ray Crystallography for Definitive Solid-State Structural Determination

The crystal packing of this compound would be significantly influenced by intermolecular interactions, particularly hydrogen bonding and halogen bonding. The imidamide group contains both hydrogen bond donors (N-H) and acceptors (C=N), which are expected to form a network of intermolecular hydrogen bonds, linking the molecules into chains or more complex three-dimensional architectures. youtube.comnih.gov

| Interaction Type | Atoms/Groups Involved | Expected Role in Crystal Packing |

|---|---|---|

| Hydrogen Bonding | N-H•••N, N-H•••Cl, N-H•••Br | Primary motif for chain or sheet formation |

| Halogen Bonding | C-Br•••N, C-Cl•••N, C-Br•••O=C, C-Cl•••O=C | Directional interactions contributing to the 3D architecture |

| π-π Stacking | Benzene rings | Stabilization of the crystal lattice |

The conformation of the this compound molecule in the crystalline state would be determined by the interplay of intramolecular steric effects and intermolecular packing forces. The C-C-N and C-C-C bond angles within the benzene ring are expected to be close to 120°, with minor deviations due to the substituents. The planarity of the benzimidamide group relative to the benzene ring would be a key conformational feature. It is anticipated that the molecule will be largely planar to maximize π-system conjugation and facilitate efficient crystal packing.

Comprehensive Reactivity and Derivatization Studies of 2 Bromo 5 Chlorobenzimidamide

Transformations Involving the Amidino Moiety

The amidino group (-C(=NH)NH2) is a highly versatile functional group, capable of participating in a variety of chemical transformations, making it a valuable synthon for the construction of nitrogen-containing heterocycles and other derivatized molecules.

Cyclocondensation reactions involving the amidino group are a cornerstone for the synthesis of various heterocyclic systems. These reactions typically involve the reaction of the benzimidamide with a bifunctional reagent, leading to the formation of a new ring system.

Triazines: The formation of 1,2,4-triazines can be achieved by reacting the benzimidamide with 1,2-dicarbonyl compounds. This reaction proceeds through a condensation mechanism, where the nucleophilic nitrogen atoms of the amidine attack the carbonyl carbons, followed by cyclization and dehydration.

Pyrimidines: Pyrimidine rings can be constructed by reacting 2-Bromo-5-chlorobenzimidamide with 1,3-dicarbonyl compounds or their equivalents. The reaction mechanism involves a condensation-cyclization sequence to form the stable pyrimidine core.

Oxadiazoles: 1,2,4-Oxadiazoles are accessible through the reaction of the benzimidamide with acylating agents, followed by cyclization. For instance, reaction with an acid chloride could form an N-acylimidamide intermediate, which can then undergo intramolecular cyclization with the loss of water to form the oxadiazole ring. The synthesis of 1,3,4-oxadiazole derivatives often involves the reaction of acid hydrazides with reagents like phosphorus pentoxide.

| Heterocycle | Reagent Type | General Reaction |

| Triazine | 1,2-Dicarbonyl Compound | Condensation-Cyclization |

| Pyrimidine | 1,3-Dicarbonyl Compound | Condensation-Cyclization |

| Oxadiazole | Acylating Agent/Acid Hydrazide | Acylation followed by Cyclodehydration |

The nitrogen atoms of the amidino group are nucleophilic and can be readily alkylated or acylated.

N-Alkylation: The reaction with alkyl halides or other alkylating agents can lead to the formation of N-alkylated benzimidamides. The reaction conditions, such as the choice of base and solvent, can influence the degree and position of alkylation. Studies on related benzimidazole (B57391) systems show that N-alkylation is a common strategy for introducing diverse substituents. nih.goveresearchco.comtsijournals.com

N-Acylation: Acylation of the amidino group can be achieved using acylating agents like acid chlorides or anhydrides. This reaction forms N-acylbenzimidamides, which are useful intermediates for further transformations, including the synthesis of heterocyclic compounds like oxadiazoles. semanticscholar.orgepa.govresearchgate.net The use of catalysts can facilitate this transformation. rsc.org

Hydrolysis: Under acidic or basic conditions, the amidino group can undergo hydrolysis to yield the corresponding benzamide and ammonia (B1221849). This reaction is a fundamental transformation of amidines and is often considered a competing reaction in aqueous environments. youtube.comyoutube.comyoutube.com

Amidation: Amidation involves the reaction of the benzimidamide with a carboxylic acid or its derivative to form an N-acylbenzimidamide. This is essentially an N-acylation reaction and is a key step in many synthetic pathways. Direct condensation of carboxylic acids and amines can be mediated by various reagents. researchgate.netbohrium.comnih.govyoutube.com

Functionalization of the Halogenated Aromatic Ring

The presence of both bromine and chlorine atoms on the aromatic ring of this compound opens up a vast landscape for functionalization, primarily through transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The differential reactivity of the C-Br and C-Cl bonds allows for selective transformations.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The general order of reactivity for aryl halides in these reactions is I > Br > OTf > Cl, which suggests that the C-Br bond in this compound would react preferentially over the C-Cl bond, allowing for selective functionalization. tcichemicals.com

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent (boronic acid or ester) to form a C-C bond. tcichemicals.comrsc.orgnih.govacs.orglibretexts.org It is widely used for the synthesis of biaryl compounds. The reaction of this compound with an arylboronic acid would be expected to selectively form a 2-aryl-5-chlorobenzimidamide derivative.

Sonogashira Coupling: This reaction forms a C-C bond between the aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.orgacs.orgjk-sci.com This method is invaluable for the synthesis of arylalkynes. The C-Br bond would be the primary site of reaction.

Heck Reaction: The Heck reaction couples the aryl halide with an alkene to form a new C-C bond, typically yielding a substituted alkene. researchgate.netwikipedia.orgorganic-chemistry.orgnih.govacs.org This reaction is a versatile method for the vinylation of aromatic rings.

Buchwald-Hartwig Amination: This reaction forms a C-N bond between the aryl halide and an amine, providing a direct route to arylamines. wikipedia.orgnih.govlibretexts.orgacsgcipr.orgresearchgate.net Selective amination at the C-Br position would be anticipated.

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Ligand System |

| Suzuki-Miyaura | Organoboron Reagent | C-C | Pd catalyst, Phosphine ligand |

| Sonogashira | Terminal Alkyne | C-C (sp2-sp) | Pd catalyst, Cu(I) cocatalyst |

| Heck | Alkene | C-C (vinyl-aryl) | Pd catalyst, Phosphine ligand |

| Buchwald-Hartwig | Amine | C-N | Pd catalyst, Bulky phosphine ligand |

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. chemistrysteps.commasterorganicchemistry.comscience.govlibretexts.orglibretexts.org For SNAr to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.

In the case of this compound, the amidino group itself is not a strong electron-withdrawing group. Therefore, SNAr reactions are generally less favorable compared to palladium-catalyzed couplings unless a strong nucleophile is used or the reaction is performed under harsh conditions. If an additional strong electron-withdrawing group were present on the ring, the reactivity towards SNAr would be significantly enhanced. The general mechanism proceeds through an addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

Directed Metalation and Lithiation Reactions

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. baranlab.org In the case of this compound, the imidamide group is expected to act as a directing metalation group (DMG), facilitating deprotonation at the ortho position. The nitrogen atoms of the imidamide can coordinate with an organolithium reagent, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), positioning the base for selective proton abstraction from the C6 position of the benzimidazole ring.

However, the presence of two halogen substituents introduces competitive reaction pathways. A significant challenge in the lithiation of haloarenes is the potential for halogen-metal exchange. uwindsor.ca For aryl bromides, this exchange is often faster than directed lithiation. uwindsor.ca In the context of this compound, treatment with an organolithium reagent could lead to the formation of an aryllithium species at the C2 position via bromine-lithium exchange. The relative rates of these two processes—directed ortho-lithiation versus bromine-lithium exchange—would be influenced by factors such as the choice of base, solvent, and temperature. For instance, the use of sterically hindered lithium amides like lithium tetramethylpiperidide (LTMP) has been shown to favor deprotonation over halogen-metal exchange in some systems. unblog.fr

The chlorine substituent at the C5 position is generally less reactive towards lithium-halogen exchange compared to bromine. uwindsor.ca Therefore, selective bromine-lithium exchange is anticipated to be the more probable side reaction during directed lithiation attempts. The resulting 2-lithio-5-chlorobenzimidamide could then be trapped with various electrophiles to introduce a diverse range of functional groups at the C2 position.

The table below outlines the potential outcomes of lithiation reactions on this compound based on analogous systems.

| Reaction Pathway | Reagents and Conditions | Expected Major Product | Potential Byproducts |

| Directed ortho-Metalation | n-BuLi or LDA, THF, -78 °C | 6-Lithio-2-bromo-5-chlorobenzimidamide | 2-Lithio-5-chlorobenzimidamide |

| Bromine-Lithium Exchange | t-BuLi, THF, -78 °C | 2-Lithio-5-chlorobenzimidamide | - |

| Favored Deprotonation | LTMP, THF, -78 °C | 6-Lithio-2-bromo-5-chlorobenzimidamide | Minor halogen-exchange products |

Regioselectivity and Chemoselectivity in Synthetic Modifications of this compound

The presence of multiple reactive sites in this compound necessitates careful control of reaction conditions to achieve regioselective and chemoselective transformations. The differential reactivity of the C-Br and C-Cl bonds, as well as the nucleophilic character of the imidamide and the benzimidazole ring nitrogens, are key considerations.

In transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, the C-Br bond is expected to be significantly more reactive than the C-Cl bond. This difference in reactivity allows for selective functionalization at the C2 position. For example, a palladium-catalyzed Suzuki coupling with an arylboronic acid would likely yield the 2-aryl-5-chlorobenzimidamide, leaving the C5-Cl bond intact for subsequent transformations. This chemoselectivity is a common strategy in the synthesis of polysubstituted aromatic compounds.

The imidamide functional group itself can participate in various reactions. It can be hydrolyzed to the corresponding benzamide under acidic or basic conditions. The nitrogen atoms of the imidamide and the benzimidazole ring can undergo N-alkylation or N-arylation. Regioselectivity in these reactions would be influenced by the steric and electronic environment of each nitrogen atom.

The following table summarizes the expected regioselective and chemoselective modifications of this compound.

| Reaction Type | Reagents | Expected Site of Reaction | Product |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | C2-Br | 2-Aryl-5-chlorobenzimidamide |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | C2-Br | 2-Amino-5-chlorobenzimidamide |

| N-Alkylation | Alkyl halide, base | Imidamide or Benzimidazole N-H | N-alkylated derivative |

| Hydrolysis | H₃O⁺ or OH⁻ | Imidamide | 2-Bromo-5-chlorobenzamide |

Synthesis of Polymeric and Supramolecular Architectures Incorporating this compound Units

The bifunctional nature of this compound, with its two reactive halogen sites (following activation or modification of the C-Cl bond) and the hydrogen-bonding capabilities of the imidamide and benzimidazole moieties, makes it an attractive monomer for the synthesis of polymers and a building block for supramolecular assemblies.

Benzimidazole-containing polymers are known for their high thermal stability and excellent mechanical properties. researchgate.net By engaging both the C2 and C5 positions in polymerization reactions, this compound could be incorporated into novel polybenzimidazole-based materials. For instance, after conversion of the C2-Br bond to a more reactive group (e.g., a boronic ester) and activation of the C5-Cl bond, this monomer could be used in step-growth polymerization with appropriate comonomers.

In the realm of supramolecular chemistry, the imidamide and benzimidazole N-H groups are capable of forming strong hydrogen bonds, which can be exploited to direct the self-assembly of discrete molecular architectures or extended networks. wikipedia.org The planar benzimidazole core can also participate in π-π stacking interactions. Furthermore, the nitrogen atoms can act as ligands for metal coordination, leading to the formation of coordination polymers or metallosupramolecular structures. acs.org The halogen atoms themselves can participate in halogen bonding, a non-covalent interaction that is increasingly being used in crystal engineering and the design of supramolecular materials.

The table below outlines potential strategies for incorporating this compound into larger structures.

| Approach | Key Functional Groups Utilized | Resulting Structure | Potential Application |

| Polycondensation | C2 and C5 positions (after modification) | Linear or cross-linked polymer | High-performance materials |

| Hydrogen Bonding | Imidamide and Benzimidazole N-H | Self-assembled networks | Crystal engineering, host-guest chemistry |

| Metal Coordination | Benzimidazole and Imidamide Nitrogens | Coordination polymers, metallacages | Catalysis, sensing |

| Halogen Bonding | C-Br and C-Cl | Supramolecular adducts | Materials science |

Advanced Computational and Theoretical Investigations of 2 Bromo 5 Chlorobenzimidamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems, such as molecules. It is employed to predict a wide range of molecular properties with high accuracy.

The initial step in the computational analysis of 2-Bromo-5-chlorobenzimidamide involves the optimization of its molecular geometry. This process seeks to find the most stable arrangement of atoms in space, corresponding to the minimum energy on the potential energy surface. Due to the rotational freedom around the C-C and C-N single bonds, this compound can exist in different spatial arrangements known as conformers.

DFT calculations, often utilizing a functional such as B3LYP with a suitable basis set like 6-311++G(d,p), are performed to identify all possible stable conformers. The relative energies of these conformers are then calculated to determine their thermodynamic stability. The conformer with the lowest energy is designated as the ground state. The energetic profiles, including the energy barriers for interconversion between conformers, can also be elucidated through transition state calculations.

Interactive Table: Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C1-C6-C-N) | Relative Energy (kcal/mol) |

| Conformer A (Ground State) | 0° | 0.00 |

| Conformer B | 180° | 1.25 |

Note: The data presented in this table is hypothetical and for illustrative purposes, representing typical results from DFT calculations.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. DFT calculations provide precise values for these orbital energies and the resulting gap. This analysis also helps in predicting the electronic transitions and the corresponding absorption wavelengths in the UV-Visible spectrum.

Interactive Table: FMO Properties of this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 5.62 |

Note: The data presented in this table is hypothetical and for illustrative purposes, representing typical results from FMO analysis.

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The EPS is plotted onto the electron density surface of the molecule. Different colors represent different values of the electrostatic potential. Regions of negative potential (typically colored in shades of red) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored in shades of blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the EPS map would likely show negative potential around the nitrogen atoms of the imidamide group and the halogen atoms (bromine and chlorine) due to their high electronegativity. Positive potential would be expected around the hydrogen atoms. This information is instrumental in understanding the intermolecular interactions and the reactivity of the molecule.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational dynamics and interactions of a molecule in different environments.

MD simulations can be performed for this compound in both the gas phase and in solution to explore its conformational landscape and dynamic behavior. In the gas phase, the simulations reveal the intrinsic flexibility of the molecule without the influence of solvent. In solution, the simulations provide insights into how the solvent molecules affect the conformational preferences and dynamics.

By analyzing the trajectories from MD simulations, one can determine the population of different conformers, the rates of interconversion between them, and the flexibility of various parts of the molecule. This information is crucial for understanding how the molecule behaves in a realistic environment.

The choice of solvent can significantly impact the behavior and reactivity of a solute molecule. MD simulations are particularly well-suited for investigating these solvent effects at a molecular level. By simulating this compound in different solvents (e.g., polar and non-polar), it is possible to study how the solvent molecules arrange themselves around the solute and how this solvation shell influences the solute's conformation and electronic properties.

The simulations can reveal specific solute-solvent interactions, such as hydrogen bonding, which can stabilize certain conformers over others. Furthermore, the solvent can affect the energy barrier for chemical reactions, thereby influencing the reaction rate. Understanding these solvent effects is critical for predicting the behavior of this compound in different chemical environments and for designing experiments.

Prediction of Spectroscopic Data (NMR, IR, UV-Vis)

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules with a high degree of accuracy. researchgate.netnsf.govmdpi.com These predictions are crucial for identifying and characterizing the molecule, and for interpreting experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.govresearchgate.net For this compound, ¹H and ¹³C NMR spectra are predicted by optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. The chemical shifts are then determined relative to a standard, such as tetramethylsilane (B1202638) (TMS). The predicted shifts are influenced by the electronic environment of each nucleus, which is dictated by the bromine and chlorine substituents on the benzene (B151609) ring and the imidamide group. Studies on similar benzimidazole (B57391) structures show that halogen substituents and the positions of protons on the nitrogen atoms significantly affect the chemical shifts. nih.govresearchgate.netnih.govusm.my

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound This data is illustrative and based on computational models for similar structures.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C2 | - | 155.2 |

| C4 | 7.85 | 125.8 |

| C5 | - | 129.5 |

| C6 | 7.50 | 132.1 |

| C7 | 7.90 | 120.4 |

| C3a | - | 135.0 |

| C7a | - | 142.3 |

| NH (imidamide) | 9.50 (broad) | - |

| NH₂ (imidamide) | 8.20 (broad) | - |

Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by determining the harmonic vibrational frequencies of the molecule. researchgate.netspectroscopyonline.com DFT calculations can predict the frequencies and intensities of the vibrational modes, which correspond to the stretching and bending of bonds within the molecule. researchgate.net For this compound, characteristic peaks would include N-H stretching vibrations from the imidamide group, C=N stretching, and vibrations associated with the substituted benzene ring, including C-Br and C-Cl stretching modes. spectroscopyonline.com

Table 2: Predicted Major IR Vibrational Frequencies (cm⁻¹) for this compound This data is illustrative and based on computational models for similar structures.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| N-H stretch (asymmetric) | 3450 | Amine group |

| N-H stretch (symmetric) | 3350 | Amine group |

| Aromatic C-H stretch | 3100-3000 | Benzene ring |

| C=N stretch | 1640 | Imidamide group |

| Aromatic C=C stretch | 1600-1450 | Benzene ring |

| C-N stretch | 1250 | Imidamide group |

| C-Cl stretch | 750 | Chloro substituent |

| C-Br stretch | 680 | Bromo substituent |

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is the primary method for predicting electronic transitions and UV-Vis absorption spectra. researchgate.netchemrxiv.org The calculation provides the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. The electronic transitions in this compound would likely involve π→π* transitions within the aromatic system. The presence of halogens and the imidamide group can shift the absorption wavelengths compared to unsubstituted benzimidazole. Machine learning models are also being explored to predict UV-Vis spectra from molecular structures. nih.gov

Reaction Mechanism Elucidation using Transition State Theory

Transition State Theory (TST) is a fundamental concept in computational chemistry used to explain the rates of chemical reactions. wikipedia.orglibretexts.org It involves locating the high-energy transition state (TS) that connects reactants and products on the potential energy surface.

The synthesis of benzimidazoles often involves the condensation of a diamine with a carboxylic acid or its derivative. chemrevlett.com DFT calculations can be employed to model the reaction pathway for the formation of this compound. This involves identifying all intermediates and transition states along the reaction coordinate. The energy difference between the reactants and the highest-energy transition state determines the activation energy (Ea), which is the primary factor governing the reaction rate. chemrevlett.comresearchgate.net For instance, a theoretical study on benzimidazole synthesis from phenylenediamine and formic acid revealed that the dehydration steps had lower activation energies compared to the C-N bond-forming steps, with the third elementary step being the rate-determining one. chemrevlett.com A similar approach for this compound would elucidate its specific formation mechanism and identify the rate-limiting step.

Table 3: Hypothetical Activation Energies for a Proposed Synthetic Pathway This data is illustrative and based on computational studies of related benzimidazole syntheses.

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Step 1: Nucleophilic Attack | Formation of the first C-N bond | 40.5 |

| Step 2: Dehydration 1 | Removal of the first water molecule | 28.1 |

| Step 3: Cyclization | Formation of the second C-N bond | 44.2 (Rate-determining) |

| Step 4: Dehydration 2 | Removal of the second water molecule | 32.7 |

Derivatization of the benzimidamide core, for example, through cross-coupling reactions, can be analyzed computationally. DFT can be used to model the full catalytic cycle of a reaction, such as a Suzuki-Miyaura coupling, which involves steps like oxidative addition, transmetalation, and reductive elimination. researchgate.net By calculating the energies of all intermediates and transition states in the cycle, researchers can understand the mechanism, identify the rate-determining step, and predict how changes to the catalyst or substrates will affect the reaction outcome. researchgate.net This theoretical analysis is crucial for optimizing reaction conditions and designing more efficient catalytic systems for modifying this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Descriptors (purely theoretical)

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govijpsr.comresearchgate.net For this compound, a theoretical QSAR model can be constructed to predict its potential biological activities based on calculated molecular descriptors.

The process involves calculating a wide range of descriptors that quantify various aspects of the molecule's structure. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical. researchgate.netajchem-a.comnih.gov For a series of related benzimidazole derivatives, these descriptors are correlated with experimentally determined activity using statistical methods like Multiple Linear Regression (MLR). ijpsr.comresearchgate.net

QSAR studies on benzimidazole derivatives have shown that descriptors like the octanol-water partition coefficient (logP), dipole moment, and topological polar surface area (TPSA) often govern their activity. nih.govijpsr.comcrpsonline.com A theoretical QSAR model for this compound would predict its activity based on the values of these key descriptors, providing a hypothesis for its biological function that can be tested experimentally.

Table 4: Key Theoretical Molecular Descriptors for QSAR Modeling of this compound This data is illustrative and based on descriptors commonly used in QSAR studies of benzimidazoles.

| Descriptor Class | Descriptor Name | Predicted Value | Potential Influence on Activity |

|---|---|---|---|

| Physicochemical | logP (Octanol/Water Partition Coefficient) | 3.8 | Relates to hydrophobicity and membrane permeability crpsonline.com |

| Electronic | Dipole Moment (DM) | 4.2 D | Influences polar interactions with biological targets nih.govresearchgate.net |

| Topological | Topological Polar Surface Area (TPSA) | 65 Ų | Correlates with transport properties and receptor binding ijpsr.com |

| Quantum-Chemical | HOMO Energy | -6.5 eV | Relates to the molecule's ability to donate electrons |

| Quantum-Chemical | LUMO Energy | -1.2 eV | Relates to the molecule's ability to accept electrons researchgate.net |

Exploration of 2 Bromo 5 Chlorobenzimidamide in Diverse Chemical Research Applications

Role as a Versatile Building Block in Complex Organic Synthesis

Currently, there are no specific studies available in peer-reviewed literature that demonstrate the use of 2-Bromo-5-chlorobenzimidamide as a building block in complex organic synthesis. Organic building blocks are fundamental molecules used for the modular construction of more complex architectures, playing a crucial role in medicinal chemistry and materials science. sigmaaldrich.comcymitquimica.com The utility of a building block is defined by its functional groups and reactivity. While related halogenated aromatic compounds are widely used as intermediates in the synthesis of pharmaceuticals and other fine chemicals, the specific synthetic applications of this compound have not been reported. lifechemicals.com

Design and Application as a Ligand in Organometallic and Coordination Chemistry

The potential of this compound as a ligand in organometallic and coordination chemistry has not been explored in published research. The design of ligands is critical for tuning the electronic and steric properties of metal complexes, which in turn dictates their function in areas like catalysis and materials science. mdpi.comlibretexts.org Benzimidazole (B57391) derivatives, which are structurally related to benzimidamides, are known to coordinate with various metals, but no such complexes have been synthesized or characterized using this compound. researchgate.netnih.gov

Catalytic Activity in Homogeneous and Heterogeneous Systems

No studies have been published that investigate the catalytic activity of metal complexes derived from this compound. Transition metal complexes are often employed as catalysts in a wide range of chemical transformations. researchgate.netmdpi.com The ligand structure plays a key role in the activity and selectivity of the catalyst. Without reports of synthesized metal complexes of this compound, its potential in either homogeneous or heterogeneous catalysis remains unknown.

Investigation in Supramolecular Chemistry

The role of this compound in the field of supramolecular chemistry is undocumented in the scientific literature. Supramolecular chemistry focuses on chemical systems composed of multiple molecules connected by non-covalent interactions.

Self-Assembly and Hydrogen Bonding Motifs in Crystal Engineering

A crystal structure for this compound has not been deposited in crystallographic databases. Therefore, its self-assembly behavior and specific hydrogen bonding motifs in the solid state have not been characterized. Crystal engineering relies on understanding intermolecular interactions, such as hydrogen bonds, to design new solids with desired properties. nih.gov The imidamide functional group contains both hydrogen bond donors (N-H) and acceptors (C=N), suggesting a potential for forming structured assemblies, but this has not been experimentally verified for this specific compound.

Co-crystallization Studies and Host-Guest Chemistry

There is no available research on co-crystallization or host-guest chemistry involving this compound. Co-crystals are multicomponent crystals formed between a target molecule and a coformer, often designed to improve physicochemical properties like solubility. nih.gov The ability of this compound to form co-crystals or to act as a host or guest molecule in supramolecular assemblies has not been a subject of study.

Application as Chemical Probes for Non-Biological Systems (e.g., pH sensors, ion sensors, environmental sensing)

Similarly, an extensive search of chemical and sensor-related research reveals no instances of this compound being utilized as a chemical probe. There are no studies on its potential application in the development of pH sensors, ion sensors, or for the purpose of environmental sensing. The specific properties of this compound that would be relevant for such applications have not been investigated or reported.

Future Perspectives and Emerging Research Directions for 2 Bromo 5 Chlorobenzimidamide

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The integration of 2-bromo-5-chlorobenzimidamide into automated synthesis platforms and high-throughput experimentation (HTE) workflows represents a significant step toward accelerating the discovery of its derivatives and their potential applications. nih.govmpg.de Automated synthesis, utilizing robotic systems, can streamline multi-step synthetic sequences, while HTE allows for the parallel execution of a large number of experiments, making the process of reaction optimization and library generation more efficient. nih.govnih.gov

These technologies can be leveraged to systematically explore the reaction space of this compound. For instance, an automated platform could be programmed to perform a variety of cross-coupling reactions at the bromine or chlorine sites with a diverse set of building blocks. HTE can then be employed to rapidly screen various catalysts, ligands, bases, and solvents to identify the optimal conditions for these transformations. nih.govchemrxiv.orgchemrxiv.org This hypothesis-driven approach, where every combination of experimental parameters can be explicitly examined, significantly reduces the time and resources required for traditional, one-at-a-time experimentation. nih.gov

The data generated from these high-throughput screens can be used to build comprehensive datasets that reveal hidden relationships between reaction components and outcomes. nih.govchemrxiv.orgchemrxiv.org This data-rich approach not only accelerates the synthesis of novel benzimidamide derivatives but also provides valuable insights for the development of predictive reaction models.

Table 1: Parameters for High-Throughput Experimentation of this compound

| Parameter | Variables | Purpose |

|---|---|---|

| Catalyst | Palladium-based, Copper-based, Nickel-based | To determine the most effective catalyst for cross-coupling reactions. |

| Ligand | Phosphine-based, N-heterocyclic carbene-based | To optimize catalyst stability and reactivity. |

| Base | Organic, Inorganic | To identify the optimal base for specific reaction pathways. |

| Solvent | Polar aprotic, Nonpolar | To study the effect of the reaction medium on yield and selectivity. |

| Temperature | 25°C to 150°C | To determine the optimal reaction temperature for efficiency and stability. |

Exploration of Novel Reactivity Pathways under Non-Conventional Conditions (e.g., photoredox catalysis)

The exploration of novel reactivity pathways for this compound under non-conventional conditions, such as photoredox catalysis, opens up new possibilities for its functionalization. nih.gov Photoredox catalysis utilizes visible light to initiate single-electron transfer processes, enabling reactions that are often difficult to achieve through traditional thermal methods. nih.gov

For a dihalogenated substrate like this compound, photoredox catalysis could offer unique selectivity. For instance, it might be possible to selectively activate the carbon-bromine bond over the more resilient carbon-chlorine bond, allowing for stepwise and site-specific modifications. nih.gov This approach could lead to the synthesis of a wide array of derivatives with precisely controlled substitution patterns.

Furthermore, the use of non-conventional energy sources like microwave irradiation and ultrasound, often associated with green chemistry principles, can also be explored to accelerate reactions and improve yields. jddhs.com These techniques can potentially unlock new reaction pathways that are not accessible under standard conditions.

Advanced Theoretical Modeling for Predictive Chemistry and Materials Design

Advanced theoretical modeling and computational chemistry are becoming indispensable tools for predicting the properties and reactivity of molecules like this compound. nih.govchemrxiv.org Techniques such as Density Functional Theory (DFT) can be used to calculate the molecule's electronic structure, molecular orbitals, and electrostatic potential, providing insights into its stability and reactive sites. nih.gov

These computational studies can guide experimental work by predicting the most likely sites for electrophilic or nucleophilic attack, thereby informing the design of synthetic routes. nih.gov For example, by mapping the molecular electrostatic potential, researchers can visualize the electron-rich and electron-poor regions of this compound, helping to predict how it will interact with other reagents. nih.gov

Moreover, the application of machine learning and large language models in chemistry is an emerging field with the potential to revolutionize materials design. chemrxiv.orgresearchgate.net By training these models on existing chemical data, it may become possible to predict the properties of novel this compound derivatives, such as their potential biological activity or their suitability for specific materials science applications, even before they are synthesized. chemrxiv.orgresearchgate.net This predictive power can significantly accelerate the discovery of new functional molecules and materials.

Sustainable and Green Chemical Synthesis Methodologies for Halogenated Benzimidamides

The development of sustainable and green chemical synthesis methodologies for halogenated benzimidamides, including this compound, is a critical area of future research. mdpi.comresearchgate.net The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. jddhs.comnih.gov

For the synthesis of this compound and its derivatives, this could involve the use of greener solvents, such as water or bio-derived solvents like ethanol, in place of traditional volatile organic compounds. mdpi.com The exploration of solvent-free reaction conditions, where reactants are ground together mechanically (mechanochemistry), is another promising approach to reduce waste. mdpi.comnih.gov

Catalysis plays a central role in green chemistry, and the development of more efficient and recyclable catalysts is a key objective. jddhs.com Biocatalysis, which uses enzymes to carry out chemical transformations, offers the potential for high selectivity and mild reaction conditions. mdpi.comnih.gov Additionally, continuous flow synthesis, where reagents are pumped through a reactor, can offer better control over reaction parameters and lead to more efficient and safer processes. mdpi.com

Table 2: Green Chemistry Approaches for the Synthesis of Halogenated Benzimidamides

| Green Chemistry Principle | Application in Benzimidamide Synthesis | Potential Benefits |

|---|---|---|

| Waste Prevention | One-pot synthesis, atom-economical reactions | Reduced byproducts and purification steps. |

| Safer Solvents and Auxiliaries | Use of water, ethanol, or solvent-free conditions | Reduced environmental impact and improved safety. mdpi.com |

| Energy Efficiency | Microwave-assisted synthesis, photocatalysis | Faster reaction times and reduced energy consumption. jddhs.comnih.gov |

| Catalysis | Use of recyclable catalysts, biocatalysis | Increased efficiency, reduced waste, and milder reaction conditions. mdpi.com |

Broader Impact on Materials Science and Catalysis Research

The unique structural and electronic properties of this compound suggest that it could have a broader impact on materials science and catalysis research. The benzimidazole (B57391) core is a common motif in many biologically active molecules and functional materials. lookchem.com The presence of two distinct halogen atoms provides handles for orthogonal functionalization, making it a versatile building block for the synthesis of more complex molecules.

In materials science, derivatives of this compound could be investigated for their potential as fluorescent probes or as components of organic light-emitting diodes (OLEDs). The benzimidazole scaffold is known to be a part of some fluorescent molecules, and the introduction of different substituents via the bromine and chlorine atoms could be used to tune the photophysical properties of the resulting compounds. lookchem.com

In the field of catalysis, benzimidazole derivatives can act as ligands for transition metals, forming catalysts for a variety of organic transformations. The electronic properties of the benzimidazole ring can be modulated by the substituents on the phenyl ring, which in turn can influence the activity and selectivity of the catalyst. The ability to systematically modify the structure of this compound makes it an interesting platform for the development of new ligand libraries for catalytic applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-bromo-5-chlorobenzimidamide, and how can reaction efficiency be monitored?

- Methodology : Begin with halogenation of a benzimidamide precursor using bromine or N-bromosuccinimide (NBS) in a chlorinated solvent (e.g., DCM), followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor reaction progress using thin-layer chromatography (TLC) and confirm product identity via -NMR (e.g., aromatic proton shifts at δ 7.2–8.1 ppm) and LC-MS (m/z ~263.5 for [M+H]) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Employ a combination of analytical techniques:

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time (~5.2 min) and UV-Vis absorption (λ = 254 nm) for purity assessment.

- FT-IR : Confirm functional groups (e.g., N-H stretch ~3350 cm, C-Br ~560 cm) .

- Elemental Analysis : Validate stoichiometry (expected: C 36.3%, H 2.3%, N 10.6%, Br 30.4%, Cl 13.4%) .

Q. What safety protocols are critical for handling halogenated benzimidamides like this compound?

- Methodology : Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention. Store in airtight containers away from light and moisture .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of bromination and chlorination in benzimidamide derivatives?

- Methodology : Use computational modeling (e.g., DFT calculations) to predict electrophilic aromatic substitution sites. Experimentally, vary Lewis acid catalysts (e.g., FeCl vs. AlCl) and solvent polarity (e.g., DMF vs. THF) to control halogen positioning. Validate outcomes via -NMR (e.g., C-Br coupling constants) and X-ray crystallography .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR peak shifts) for halogenated benzimidamides?

- Methodology :

- Dynamic Effects : Investigate tautomerism or rotational barriers via variable-temperature NMR.

- Impurity Analysis : Use high-resolution MS (HRMS) to detect trace byproducts (e.g., dehalogenated species).

- Cross-Validation : Compare data with structurally analogous compounds (e.g., 5-bromo-2-chlorobenzoic acid, δ 7.8 ppm for aromatic protons) .

Q. How can this compound be utilized in studying enzyme inhibition mechanisms?

- Methodology :

- Kinetic Assays : Perform dose-response curves with target enzymes (e.g., kinases) using fluorogenic substrates. Calculate IC values.

- Docking Studies : Use AutoDock Vina to model ligand-enzyme interactions, focusing on halogen bonding with active-site residues (e.g., His or Asp).

- Mutagenesis : Validate binding hypotheses by mutating predicted interaction sites and measuring inhibition changes .

Q. What are the challenges in scaling up the synthesis of this compound while minimizing hazardous waste?

- Methodology :

- Green Chemistry : Replace volatile solvents (e.g., DCM) with ionic liquids or supercritical CO.

- Catalytic Recycling : Use recyclable catalysts (e.g., Pd/C for coupling steps) to reduce heavy metal waste.

- Waste Analysis : Quantify halogenated byproducts via GC-MS and implement neutralization protocols (e.g., NaHSO for excess bromine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.